molecular formula C8H8BrClO2 B567659 1-Bromo-3-chloro-2,4-dimethoxybenzene CAS No. 1228956-93-1

1-Bromo-3-chloro-2,4-dimethoxybenzene

Cat. No.: B567659
CAS No.: 1228956-93-1
M. Wt: 251.504
InChI Key: UWFOXBKVWIZPQJ-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-2,4-dimethoxybenzene is an organic compound with the molecular formula C8H8BrClO2 It is a derivative of benzene, featuring bromine, chlorine, and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-2,4-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination and chlorination of 2,4-dimethoxybenzene. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by halogenation. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-chloro-2,4-dimethoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 1-Bromo-2-chlorobenzene
  • 1-Bromo-4-chlorobenzene
  • 1-Bromo-2,4-dimethoxybenzene

Comparison: 1-Bromo-3-chloro-2,4-dimethoxybenzene is unique due to the presence of both bromine and chlorine atoms along with two methoxy groups on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications .

Properties

IUPAC Name

1-bromo-3-chloro-2,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO2/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFOXBKVWIZPQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682122
Record name 1-Bromo-3-chloro-2,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228956-93-1
Record name 1-Bromo-3-chloro-2,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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